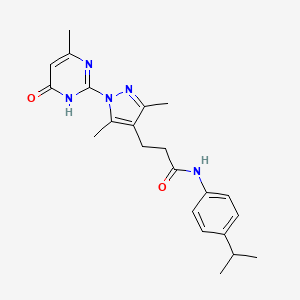

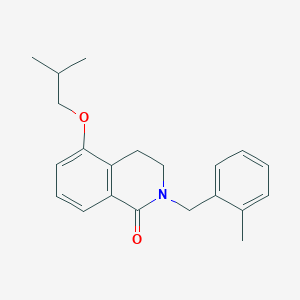

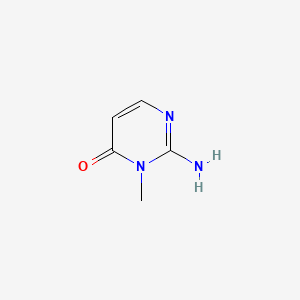

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-isopropylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include the yield and purity of the final product.Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis

This involves studying the compound’s melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique

Chemical Reactions and Derivatives

Synthesis of N-Substituted Derivatives : 3,4-Dihydropyrimidines, such as those derived from the Biginelli reaction, react with hydrazine to produce a mixture of N-substituted ureas and pyrazolo[3,4-d]pyrimidin-6-ones. These compounds can transform into N-substituted ureas in an acidic medium (Kharaneko et al., 2019).

Formation of Complexes with Palladium(II) Chloride : Derivatives of polyfunctional ligands like 3-(pyrazol-1-yl)propanamide and related compounds show the ability to form supramolecular hydrogen-bonded chains and cyclic dimers. They react with palladium(II) chloride to form trans-PdCl2 complexes (Palombo et al., 2019).

Antimicrobial and Anticancer Potential : Novel pyrazole derivatives exhibit significant in vitro antimicrobial and anticancer activity. Some synthesized compounds have shown higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).

Synthesis and Biological Evaluation

Synthesis of Isoxazolines and Isoxazoles : N-substituted pyrazolo[3,4-d] pyrimidin-4(5H)-ones undergo various condensation reactions to form isoxazolines and isoxazoles, indicating a broad scope for chemical transformations (Rahmouni et al., 2014).

Insecticidal and Antibacterial Properties : Pyrimidine linked pyrazole heterocyclics synthesized through microwave irradiation exhibit notable insecticidal and antibacterial potential, offering possibilities for developing new bioactive agents (Deohate et al., 2020).

Anticancer Activities

New Derivatives with Anticancer Activity : Synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives reveals that many of them possess significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, displaying promising biological activity (Rahmouni et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.

Orientations Futures

This involves potential areas of research involving the compound, such as new synthetic routes, applications, or modifications to improve its properties or efficacy.

Propriétés

IUPAC Name |

3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-(4-propan-2-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-13(2)17-6-8-18(9-7-17)24-20(28)11-10-19-15(4)26-27(16(19)5)22-23-14(3)12-21(29)25-22/h6-9,12-13H,10-11H2,1-5H3,(H,24,28)(H,23,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZZWZLCLDNWRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC3=CC=C(C=C3)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-isopropylphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2813455.png)

![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813457.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813462.png)

![2-(4-{(E)-[(Aminocarbonothioyl)hydrazono]methyl}-2-bromo-6-ethoxyphenoxy)-N-benzylacetamide](/img/structure/B2813475.png)

![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2813478.png)